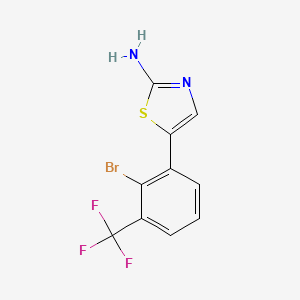
5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-bromo-3-(trifluoromethyl)benzaldehyde with thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction is usually carried out in ethanol as a solvent and requires refluxing for about 30 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille couplings to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki and Stille couplings.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, derivatives of this compound are being explored for their potential to treat various diseases. Its antimicrobial and anticancer properties are of particular interest in the development of new pharmaceuticals .
Industry
Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
5-Bromo-2-aminothiazole: Another brominated thiazole with comparable properties.
3-(Trifluoromethyl)phenylthiazole: A related compound with a trifluoromethyl group.
Uniqueness
5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and biological activity. These functional groups contribute to its distinct chemical and physical properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H6BrF3N2S |
|---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
5-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6BrF3N2S/c11-8-5(7-4-16-9(15)17-7)2-1-3-6(8)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
OHNASCKLYARNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















